Sub‑Nanomolar BRD4 BD2 Binding Affinity by BROMOscan
5‑bromo‑N‑(3‑(6‑(pyrrolidin‑1‑yl)pyridazin‑3‑yl)phenyl)furan‑2‑carboxamide binds human partial‑length BRD4 BD2 with a dissociation constant (Kd) of 0.300 nM as measured by the BROMOscan assay [1]. For comparison, the widely used pan‑BET inhibitor JQ1 exhibits a Kd of approximately 50 nM for both BD1 and BD2 in the same assay platform [2]. This represents a >160‑fold improvement in BD2 affinity for the target compound over JQ1.
| Evidence Dimension | BRD4 BD2 binding affinity (Kd) |
|---|---|
| Target Compound Data | 0.300 nM (BROMOscan) |
| Comparator Or Baseline | JQ1: ~50 nM (BROMOscan) |
| Quantified Difference | ≈167‑fold lower Kd (more potent) |
| Conditions | Human partial‑length BRD4 BD2 expressed in bacterial system; BROMOscan assay (DiscoveRx) |
Why This Matters
Sub‑nanomolar affinity enables sensitive target‑engagement at low concentrations, reducing the compound requirement for cellular and in‑vivo pharmacology studies.
- [1] BindingDB. PrimarySearch_ki: Kd data for monomerid 50148603. Available at: http://ww.w.bindingdb.org/rwd/jsp/dbsearch/PrimarySearch_ki.jsp?energyterm=kJ/mole&tag=lidkd&monomerid=50148603&column=Kd View Source
- [2] Filippakopoulos, P. et al. (2010) 'Selective inhibition of BET bromodomains', Nature, 468, pp. 1067–1073. DOI: 10.1038/nature09504. View Source
